molecular formula C6H6ClN3O2 B372476 N-(6-chloro-2-oxidopyridazin-3-yl)acetamide CAS No. 89379-99-7

N-(6-chloro-2-oxidopyridazin-3-yl)acetamide

Cat. No.: B372476
CAS No.: 89379-99-7
M. Wt: 187.58g/mol
InChI Key: FMGKERBVEBCXGA-UHFFFAOYSA-N
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Description

N-(6-chloro-2-oxidopyridazin-3-yl)acetamide is a heterocyclic compound with the molecular formula C6H6ClN3O2 This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a hydroxyl group, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-oxidopyridazin-3-yl)acetamide typically involves the reaction of 6-chloro-3-hydroxypyridazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-oxidopyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-chloro-3-pyridazinone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(6-chloro-2-oxidopyridazin-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-hydroxypyridazine: Lacks the acetamide group but shares the pyridazine core structure.

    N-(6-chloro-2-hydroxypyridazin-3-ylidene)benzamide: Similar structure with a benzamide moiety instead of an acetamide group.

    6-chloro-3-pyridazinone: An oxidized form of the compound with a ketone group instead of a hydroxyl group.

Uniqueness

N-(6-chloro-2-oxidopyridazin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chlorine atom and the acetamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

89379-99-7

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58g/mol

IUPAC Name

N-(6-chloro-2-hydroxypyridazin-3-ylidene)acetamide

InChI

InChI=1S/C6H6ClN3O2/c1-4(11)8-6-3-2-5(7)9-10(6)12/h2-3,12H,1H3

InChI Key

FMGKERBVEBCXGA-UHFFFAOYSA-N

SMILES

CC(=O)N=C1C=CC(=NN1O)Cl

Canonical SMILES

CC(=O)N=C1C=CC(=NN1O)Cl

Origin of Product

United States

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